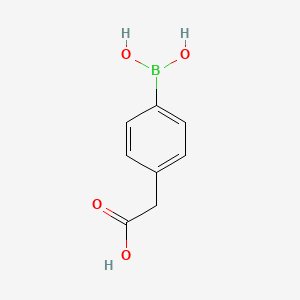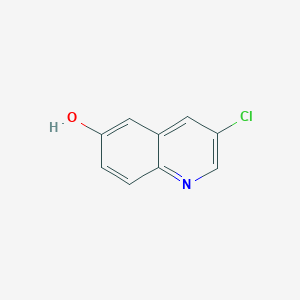
Lanthan(III)-chlorid-Hydrat
Übersicht
Beschreibung
. It is a white, odorless, crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Lanthanum(III) chloride hydrate is widely used in scientific research due to its unique properties and applications:
Catalysis: It is used as a catalyst in various chemical reactions, including polymerization and hydrocarbon processing.
Phosphors and Ceramics: The compound is used as a dopant in the production of phosphors and ceramics, enhancing their luminescent properties.
Biomedical Research: Lanthanum(III) chloride hydrate is used in biomedical research for studying cellular processes and developing new medical treatments.
Environmental Applications: It is used in environmental remediation processes to remove heavy metals and other contaminants from water and soil.
Wirkmechanismus
Target of Action
Lanthanum(3+);trichloride;hydrate, also known as Lanthanum (III) chloride hydrate, is a highly water-soluble crystalline solid . It is widely used in catalytic processes and as a dopant in the production of phosphors and ceramics . The primary targets of Lanthanum(3+);trichloride;hydrate are the biochemical processes involved in these applications.
Mode of Action
Lanthanum(3+);trichloride;hydrate interacts with its targets by acting as a catalyst or a dopant. As a catalyst, it facilitates chemical reactions without being consumed in the process. For instance, it is used as a mild Lewis acid for converting aldehydes to acetals . As a dopant, Lanthanum(3+);trichloride;hydrate is incorporated into other materials (like phosphors and ceramics) to modify their properties .
Biochemical Pathways
The exact biochemical pathways affected by Lanthanum(3+);trichloride;hydrate depend on its application. For example, when used as a dopant in the production of phosphors, it can alter the optical properties of the material . When used as a catalyst in organic transformations, it can influence various biochemical pathways, leading to the formation of different products .
Result of Action
The molecular and cellular effects of Lanthanum(3+);trichloride;hydrate’s action are largely dependent on its role as a catalyst or a dopant. As a catalyst, it can accelerate chemical reactions, leading to faster production of desired products . As a dopant, it can enhance the properties of materials, such as improving the optical properties of phosphors .
Biochemische Analyse
Biochemical Properties
Lanthanum(3+);trichloride;hydrate plays a significant role in biochemical reactions. It functions as a mild Lewis acid for converting aldehydes to acetals
Cellular Effects
It is known to influence cell function by blocking the activity of divalent cation channels, mainly calcium channels This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Lanthanum(3+);trichloride;hydrate is complex. It functions as a mild Lewis acid, suggesting that it may interact with biomolecules through binding interactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum(III) chloride hydrate can be synthesized through the reaction of lanthanum metal with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired hydrate form. The general reaction can be represented as: \[ \text{La} + 3 \text{HCl} + x \text{H}_2\text{O} \rightarrow \text{LaCl}_3 \cdot x \text{H}_2\text{O} + \text{H}_2 \]
Industrial Production Methods: In an industrial setting, the production of Lanthanum(III) chloride hydrate involves the reaction of lanthanum carbonate or lanthanum oxide with hydrochloric acid. The process is carried out in large reactors under controlled temperature and pressure conditions to ensure the formation of the hydrate. The resulting product is then purified and crystallized to obtain the desired hydrate form.
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum(III) chloride hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lanthanum(III) chloride hydrate can be oxidized to form lanthanum(IV) chloride using strong oxidizing agents such as chlorine gas or hydrogen peroxide.
Reduction: The compound can be reduced to lanthanum metal using reducing agents like hydrogen gas or carbon monoxide.
Substitution: Lanthanum(III) chloride hydrate can undergo substitution reactions with other halides, such as fluorides or bromides, to form mixed halide compounds.
Major Products Formed:
Lanthanum(IV) chloride: Formed through oxidation reactions.
Lanthanum metal: Produced through reduction reactions.
Mixed halide compounds: Resulting from substitution reactions with other halides.
Vergleich Mit ähnlichen Verbindungen
Lanthanum(III) chloride hydrate is similar to other lanthanide chlorides, such as cerium(III) chloride hydrate and neodymium(III) chloride hydrate. it has unique properties that make it particularly useful in specific applications:
Cerium(III) chloride hydrate: Used in oxidation reactions and as a catalyst in organic synthesis.
Neodymium(III) chloride hydrate: Used in laser materials and as a catalyst in polymerization reactions.
Lanthanum(III) chloride hydrate stands out due to its high solubility in water and its ability to form stable complexes with various ligands, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
lanthanum(3+);trichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXZAAJDCYMILL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2LaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602919 | |
| Record name | Lanthanum chloride--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20211-76-1 | |
| Record name | Lanthanum chloride (LaCl3), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20211-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthanum chloride--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















